![molecular formula C20H17N3 B14003106 4-[(N-anilinoanilino)methyl]benzonitrile CAS No. 32812-41-2](/img/structure/B14003106.png)
4-[(N-anilinoanilino)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(N-anilinoanilino)methyl]benzonitrile is a chemical compound with the molecular formula C20H17N3 It is known for its unique structure, which includes a benzonitrile group attached to a complex anilinoanilino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(N-anilinoanilino)methyl]benzonitrile typically involves the reaction of benzonitrile with aniline derivatives under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between benzonitrile and aniline in the presence of a suitable solvent. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and high efficiency in the production process. The industrial methods are designed to minimize waste and reduce the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(N-anilinoanilino)methyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
4-[(N-anilinoanilino)methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(N-anilinoanilino)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group.
Aniline: A basic aromatic amine.
N-phenylbenzamide: A related compound with an amide group.
Uniqueness
4-[(N-anilinoanilino)methyl]benzonitrile is unique due to its complex structure, which combines features of both benzonitrile and aniline derivatives
Propriétés
Numéro CAS |
32812-41-2 |
|---|---|
Formule moléculaire |
C20H17N3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
4-[(N-anilinoanilino)methyl]benzonitrile |
InChI |
InChI=1S/C20H17N3/c21-15-17-11-13-18(14-12-17)16-23(20-9-5-2-6-10-20)22-19-7-3-1-4-8-19/h1-14,22H,16H2 |
Clé InChI |
ZTYYHJACKMBDSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN(CC2=CC=C(C=C2)C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


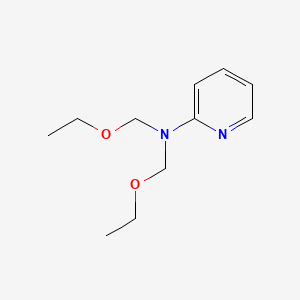
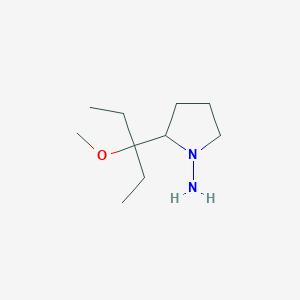
![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)
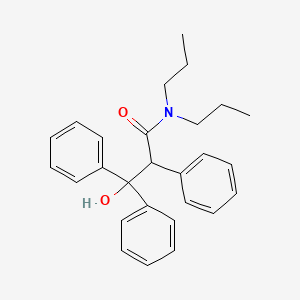
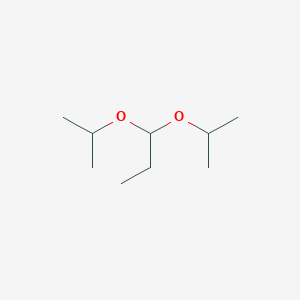

![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)
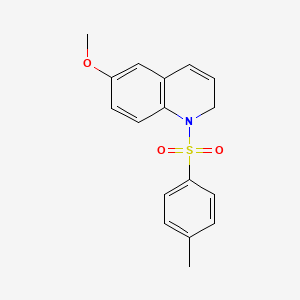
![N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14003078.png)
![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)
![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)


